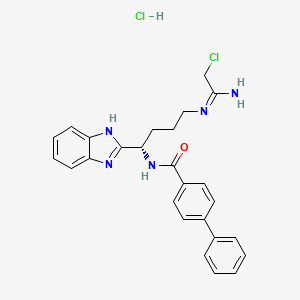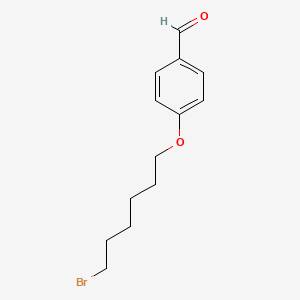
4-((6-Bromohexyl)oxy)benzaldehyde
Overview
Description
4-((6-Bromohexyl)oxy)benzaldehyde is an organic compound with the molecular formula C13H17BrO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 6-bromohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Bromohexyl)oxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The general procedure is as follows:
- Dissolve 4-hydroxybenzaldehyde (0.5 g, 4.1 mmol) and potassium carbonate (2.83 g, 20.5 mmol) in acetonitrile (20 ml).
- Add 1,6-dibromohexane (7.2 ml, 4.53 g, 18.6 mmol) to the mixture.
- Reflux the reaction mixture for several hours until the reaction is complete.
- Cool the reaction mixture and filter off the precipitated potassium bromide.
- Purify the product by recrystallization or column chromatography to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((6-Bromohexyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Nucleophilic Substitution: Products include 4-(6-azidohexyloxy)benzaldehyde, 4-(6-thiocyanatohexyloxy)benzaldehyde, etc.
Oxidation: 4-(6-Bromohexyloxy)benzoic acid.
Reduction: 4-(6-Bromohexyloxy)benzyl alcohol.
Scientific Research Applications
4-((6-Bromohexyl)oxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: It is employed in the synthesis of functionalized materials for electronic and optical applications.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-((6-Bromohexyl)oxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity and interaction with biological targets. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: A simpler analog with only a bromine atom and an aldehyde group.
4-(6-Hydroxyhexyloxy)benzaldehyde: Similar structure but with a hydroxyl group instead of a bromine atom.
4-(6-Chlorohexyloxy)benzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-((6-Bromohexyl)oxy)benzaldehyde is unique due to the presence of both a bromine atom and a hexyloxy chain, which confer distinct reactivity and properties. The bromine atom allows for further functionalization through nucleophilic substitution, while the hexyloxy chain provides flexibility and hydrophobicity, making it suitable for various applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-(6-bromohexoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFALOFIVBAZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


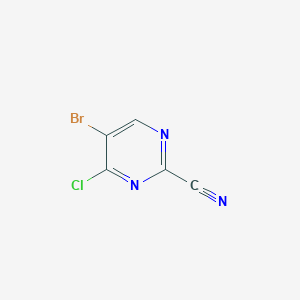
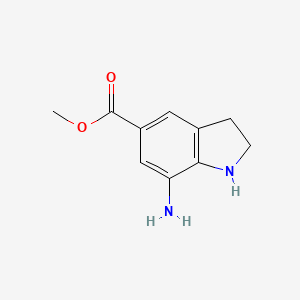
![7'-Aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B8085234.png)
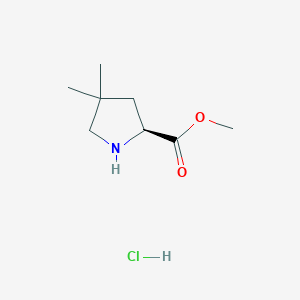
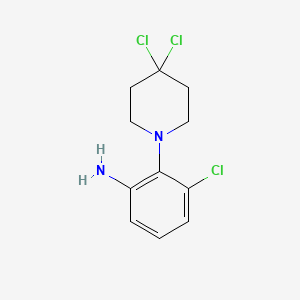
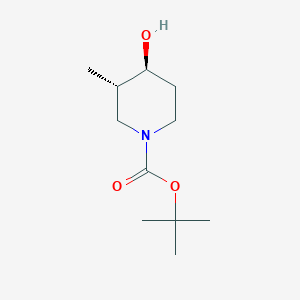
![(2R)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B8085273.png)
![2,4-Dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B8085276.png)
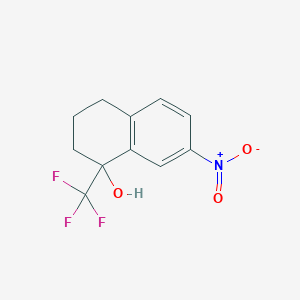
![(NZ)-N-[(2Z)-1,2-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-hydroxyiminoethylidene]hydroxylamine](/img/structure/B8085289.png)
![2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8085306.png)
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B8085312.png)

